(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
Description
(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure This compound features a conjugated system with a fluoro-nitrophenyl group and a propan-2-ylphenyl group, connected through a prop-2-enamide linkage
Properties
IUPAC Name |
(E)-N-(2-fluoro-5-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)20-17-11-15(21(23)24)8-9-16(17)19/h3-12H,1-2H3,(H,20,22)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCMVIYDHNVBO-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group, forming 2-fluoro-5-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with acryloyl chloride to form the corresponding amide.
Coupling Reaction: The final step involves a coupling reaction with 4-(propan-2-yl)phenylboronic acid under palladium-catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions due to the presence of the aryl halide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles (amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-chloro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- (2E)-N-(2-fluoro-5-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(methyl)phenyl]prop-2-enamide
Uniqueness
The presence of the fluoro and nitro groups in (2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide imparts unique electronic properties, making it distinct from its analogs. These functional groups influence the compound’s reactivity, stability, and potential biological activity, setting it apart from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
